Phenylethynylmagnesium bromide
Overview
Description
Phenylethynylmagnesium bromide is an organometallic compound with the chemical formula C8H5MgBr. It is a Grignard reagent, which is a class of compounds widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylethynylmagnesium bromide is synthesized through the reaction of phenylacetylene with magnesium in the presence of an ethereal solvent such as tetrahydrofuran (THF). The process involves the following steps :
- A four-necked flask is charged with magnesium turnings and flushed with nitrogen.
- Ethyl bromide is added to the flask, initiating the formation of ethylmagnesium bromide.
- Phenylacetylene is then added dropwise to the reaction mixture, maintaining a gentle reflux.
- The reaction mixture is heated under reflux for approximately 1.5 hours to complete the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is carefully controlled to ensure the purity and concentration of the final product. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Phenylethynylmagnesium bromide primarily undergoes nucleophilic addition reactions, characteristic of Grignard reagents. It can react with various electrophiles, including carbonyl compounds, to form carbon-carbon bonds .
Common Reagents and Conditions:
Carbonyl Compounds: this compound reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Proton Donors: It reacts with water or alcohols to form phenylacetylene and magnesium bromide hydroxide or alkoxide.
Major Products Formed:
With Aldehydes: Secondary alcohols.
With Ketones: Tertiary alcohols.
With Water: Phenylacetylene.
Scientific Research Applications
Phenylethynylmagnesium bromide has numerous applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules by forming carbon-carbon bonds.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Research: It serves as a tool for modifying biomolecules and studying their functions
Mechanism of Action
The mechanism of action of phenylethynylmagnesium bromide involves the nucleophilic addition of the phenylethynyl group to electrophilic centers. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity allows it to form new carbon-carbon bonds efficiently .
Comparison with Similar Compounds
Phenylmagnesium Bromide: Similar in structure but lacks the ethynyl group.
Ethynylmagnesium Bromide: Contains an ethynyl group but lacks the phenyl group.
Vinylmagnesium Bromide: Contains a vinyl group instead of an ethynyl group
Uniqueness: Phenylethynylmagnesium bromide is unique due to the presence of both phenyl and ethynyl groups, which confer distinct reactivity and selectivity in chemical reactions. This dual functionality makes it a valuable reagent in organic synthesis, allowing for the construction of complex molecular architectures .
Properties
IUPAC Name |
magnesium;ethynylbenzene;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPDOURHDDKDEZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6738-06-3 | |
Record name | 6738-06-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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